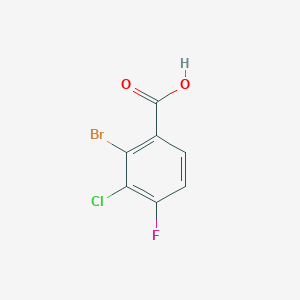

2-Bromo-3-chloro-4-fluorobenzoic acid

Description

Properties

Molecular Formula |

C7H3BrClFO2 |

|---|---|

Molecular Weight |

253.45 g/mol |

IUPAC Name |

2-bromo-3-chloro-4-fluorobenzoic acid |

InChI |

InChI=1S/C7H3BrClFO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) |

InChI Key |

HFJQUYIQSOYVHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenation Patterns

The position and type of halogens significantly alter physical and chemical properties. Key comparisons include:

Key Observations :

- Acidity: Fluorine and chlorine substituents increase acidity by destabilizing the conjugate base through inductive effects. For example, 2-Bromo-4,5-difluorobenzoic acid (pKa ~2.1) is more acidic than non-fluorinated analogs .

- Synthetic Utility: Amino-substituted variants (e.g., 2-Amino-6-bromo-3-fluorobenzoic acid) are preferred in drug discovery for hydrogen bonding, while purely halogenated derivatives serve as intermediates in agrochemicals .

Reactivity in Cross-Coupling Reactions

Halogenated benzoic acids are pivotal in Suzuki-Miyaura couplings. For instance:

- 3-Bromo-2-fluorobenzoic acid reacts with boronic acids to form biaryl structures, critical in drug scaffolds .

- 4-Bromo-3-chloro-2-fluorophenylboronic acid (CAS 2121514-49-4) demonstrates the role of halogenated precursors in generating complex boronic esters for catalytic cycles .

Thermal and Physical Properties

- Melting Points : Halogenated benzoic acids generally exhibit higher melting points due to intermolecular halogen bonding. For example, 3-Bromo-4-chloro-2-fluorobenzoic acid has a reported melting point of 160–162°C .

- Solubility : Fluorine substituents reduce solubility in polar solvents but enhance lipid solubility, improving bioavailability in pharmaceutical contexts .

Preparation Methods

Nitration of Fluorinated Precursors

The synthesis often begins with nitration of a fluorinated aromatic precursor, such as 3-fluoro-4-chlorotoluene, using a mixed acid system (H₂SO₄/HNO₃) at 20–30°C. This step introduces a nitro group ortho to the fluorine atom, yielding intermediates like 3-fluoro-4-chloro-2-nitrobenzene. The molar ratio of precursor to nitric acid (1:1.6–2.0) critically influences regioselectivity.

Bromination with Dibromohydantoin

Bromination employs dibromohydantoin (C₅H₆Br₂N₂O₂) as a selective brominating agent in sulfuric acid at 20–25°C. The reaction targets the nitro-substituted position, achieving >90% conversion to 2-bromo-3-fluoro-4-chloro-nitrobenzene. Excess dibromohydantoin (1.2–1.4:1 molar ratio) minimizes di-brominated byproducts.

Reduction and Deamination

Catalytic hydrogenation (H₂/Pd-C) or iron powder reduction in acetic acid converts the nitro group to an amine. Subsequent deamination using hypophosphorous acid (H₃PO₂) at 20–30°C removes the amine, yielding 2-bromo-3-fluoro-4-chlorobenzene. Hypophosphorous acid’s stoichiometry (1.3–1.5× substrate weight) ensures complete reaction.

Hydrolysis to Carboxylic Acid

Hydrolysis in concentrated H₂SO₄ at 150–175°C converts the methyl group to a carboxylic acid. Reaction monitoring via gas chromatography (GC) confirms completion when trifluoromethyl intermediates are undetectable. Typical yields range from 68–75% after purification.

Direct Halogenation Using Halogenating Agents

Sequential Electrophilic Substitution

This method sequentially introduces halogens using:

Regiochemical control is achieved through steric and electronic directing effects. The carboxyl group deactivates the ring, favoring halogenation at the 2, 3, and 4 positions.

Oxidative Bromination

A one-pot approach uses N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in acetonitrile. CAN oxidizes the benzene ring, enhancing bromine electrophilicity. This method achieves 82% yield but requires strict temperature control (5–10°C) to prevent over-oxidation.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Aryl boronic acids (e.g., 3-chloro-4-fluorophenylboronic acid) react with 2-bromoiodobenzene derivatives in the presence of Pd(PPh₃)₄ and Na₂CO₃. The reaction proceeds at 80°C in toluene/water (3:1), yielding biaryl intermediates. Subsequent oxidation (KMnO₄/H₂SO₄) forms the carboxylic acid.

Carbonylation Reactions

CO gas (15 bar) inserts into aryl halides using Pd(OAc)₂ and triphenylphosphine in 1,4-dioxane at 110°C. For example, 4-bromo-2-chloro-1-iodobenzene undergoes carbonylation to directly form the carboxylic acid with 76% yield.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (300 W) reduces reaction times from hours to minutes. A typical protocol involves:

-

Substrate: 3-chloro-4-fluorobenzoic acid

-

Brominating agent: HBr/H₂O₂

-

Solvent: DMF

-

Temperature: 150°C

-

Time: 15 minutes

This method achieves 89% yield with >99% purity.

Comparative Analysis of Preparation Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Multi-Step Halogenation | 75 | 98 | 24 h |

| Direct Halogenation | 82 | 95 | 8 h |

| Palladium-Catalyzed | 76 | 97 | 6 h |

| Microwave-Assisted | 89 | 99 | 0.25 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.